Ácido 2-piridinocarboximídico, hidrazida

Descripción general

Descripción

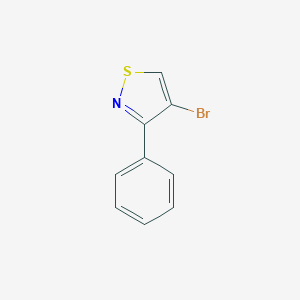

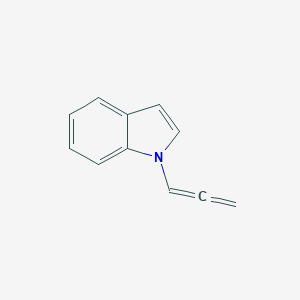

2-Pyridinecarboximidic acid, hydrazide (2-PCAH) is an organic compound that is widely used in scientific research and lab experiments. It is a derivative of pyridinecarboximidic acid, and is composed of a hydrazide group attached to the carboxyl group. 2-PCAH is a versatile compound that can be used in a variety of applications, including the synthesis of organic compounds, the detection of biomolecules, and the study of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Química analítica

“Ácido 2-piridinocarboximídico, hidrazida” se utiliza en química analítica para la separación y análisis de compuestos. Se puede analizar mediante el método HPLC de fase inversa (RP) con condiciones simples . La fase móvil contiene acetonitrilo (MeCN), agua y ácido fosfórico .

Síntesis de hidrazonas, quinazolinas y bases de Schiff

Este compuesto juega un papel crucial en la síntesis de hidrazonas, quinazolinas y bases de Schiff . Se logra combinando aldehídos adecuados con cuatro hidrazidas . Se describen diferentes enfoques para su preparación: síntesis en solución, mecanosíntesis y reacciones de fusión en estado sólido .

Propiedades de detección de aniones

Las bases de Schiff preparadas a partir de “this compound” con otros compuestos se han probado para sus propiedades de detección de aniones .

Inhibidores de la ureasa

Los derivados de la carboxamida de piridina, incluida la “this compound”, se han explorado como inhibidores de la ureasa . Estos inhibidores son importantes en el tratamiento de diversas afecciones potencialmente mortales como el cáncer gástrico y duodenal .

Estudios espectrales

En los espectros IR, “this compound” muestra picos específicos debido a la amina secundaria (NH2), el grupo NHCS, y el pico medio aparece a 1622 cm−1 (C=N) .

Diseño de fármacos

Los derivados de piperidina, que incluyen “this compound”, juegan un papel significativo en la industria farmacéutica

Mecanismo De Acción

Target of Action

Related compounds such as sn (ii) pyridine-2-carboxaldehyde thiosemicarbazone complexes have been shown to act against dna, induce apoptosis, and inhibit the activities of anti-apoptotic bcl-xl protein, metalloproteinase mmp2, and topoisomerase ii .

Mode of Action

It is likely that it interacts with its targets to induce changes at the molecular level, similar to related compounds .

Biochemical Pathways

Related compounds have been found to impact multiple mechanisms underlying the antitumor effect .

Pharmacokinetics

It can be analyzed by a reverse phase (rp) hplc method with simple conditions .

Result of Action

Related compounds have been found to exhibit cytotoxicity, suppress angiogenesis, and restrict the metastasis of cancer cells .

Safety and Hazards

2-Pyridinecarboximidic acid, hydrazide may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin irritation occurs or eye irritation persists .

Direcciones Futuras

The use of hydrazides in the synthesis of heterocyclic compounds has been reviewed . The application of cyanoacetohydrazides in heterocyclic synthesis via different types of reaction, including cyclocondensation and cyclization, has been highlighted . This suggests potential future directions in the use of 2-Pyridinecarboximidic acid, hydrazide in the synthesis of heterocyclic compounds.

Propiedades

IUPAC Name |

N'-aminopyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c7-6(10-8)5-3-1-2-4-9-5/h1-4H,8H2,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTIHEQAQFSEAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

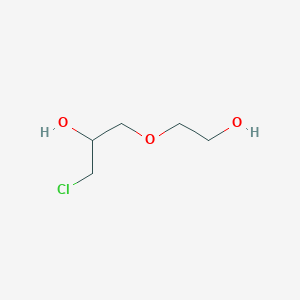

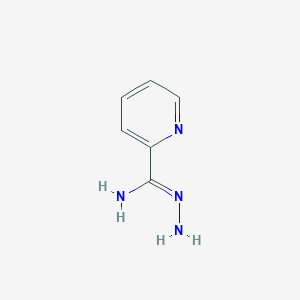

C1=CC=NC(=C1)C(=NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C(=N/N)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061397 | |

| Record name | 2-Pyridinecarboximidic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1005-02-3 | |

| Record name | 2-Pyridinecarboximidic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1005-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboximidic acid, hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyridinecarboximidic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-carboximidohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid](/img/structure/B92115.png)

![2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B92120.png)